molecular formula C13H11FN6 B2859159 7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415599-35-6

7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline

Cat. No.: B2859159
CAS No.: 2415599-35-6
M. Wt: 270.271
InChI Key: GYIUXSDMJUOWBC-UHFFFAOYSA-N
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Description

7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor, with a primary research focus on the epidermal growth factor receptor (EGFR) family . Its quinazoline core is a privileged scaffold in medicinal chemistry known for binding to the ATP-binding site of tyrosine kinases. The specific substitution pattern, including the 7-fluoro group and the 1,2,3-triazole-containing azetidine side chain, is engineered to target specific mutant forms of EGFR, such as the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound is a critical chemical probe for investigating oncogenic signaling pathways, understanding mechanisms of drug resistance, and validating new targets in cancer biology. Research involving this inhibitor provides valuable insights into the structure-activity relationships (SAR) of quinazoline derivatives, aiding in the rational design of next-generation therapeutics. Its application extends to cellular assays and in vivo models to study tumor proliferation, apoptosis, and metastasis driven by dysregulated kinase activity. The molecule's mechanism involves competitive binding at the kinase domain, leading to the suppression of autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt , thereby inducing cell cycle arrest and promoting programmed cell death in susceptible malignant cells.

Properties

IUPAC Name

7-fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6/c14-9-1-2-11-12(5-9)15-8-16-13(11)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIUXSDMJUOWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound features a quinazoline core substituted with a triazole and an azetidine moiety. The structural formula can be represented as follows:

CxHyFNz\text{C}_{x}\text{H}_{y}\text{F}\text{N}_{z}

Where xx, yy, and zz represent the specific numbers of carbon, hydrogen, and nitrogen atoms in the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in specific phases, particularly G1 phase, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM) Mechanism
MCF-75.70 - 8.10Apoptosis induction
HCT-1162.90 - 6.40Cell cycle arrest
A5494.00 - 9.00DNA intercalation

These results indicate that the compound exhibits significant cytotoxic activity across multiple cancer cell lines.

Case Studies

  • Study on MCF-7 Cell Line : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers as assessed by flow cytometry. The compound showed an IC50 value comparable to established chemotherapeutics like Doxorubicin .
  • HCT-116 Cell Line Analysis : Another research highlighted that the compound induced G1 phase arrest in HCT-116 cells with a significant reduction in cell viability observed at concentrations above 5 µM .

Safety Profiles

Safety assessments indicated that while the compound exhibits potent cytotoxicity against cancer cells, it also maintains a favorable safety profile in non-cancerous cell lines. This is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related quinazoline derivatives:

Compound Name Substituents Molecular Formula Reported Activity Key Structural Features References
7-Fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline 7-F, 4-(3-(1,2,3-triazol-2-yl)azetidine) C₁₄H₁₂FN₇ Inferred kinase inhibition (based on quinazoline derivatives) Rigid azetidine-triazole linker; fluorine enhances stability
Quinconazole 3-(2,4-dichlorophenyl), 2-(1H-1,2,4-triazol-1-yl) C₁₅H₉Cl₂N₅O Agricultural fungicide (quinazolinone class) 1,2,4-triazole; dichlorophenyl group increases lipophilicity
Fluquinconazole 3-(2,4-dichlorophenyl), 6-F, 2-(1H-1,2,4-triazol-1-yl) C₁₅H₈Cl₂FN₅O Broad-spectrum fungicide Fluorine at position 6 improves systemic activity
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline 7-F, 4-(anilinyloxy) C₁₄H₁₀FN₃O Intermediate for tyrosine kinase inhibitors Anilinyloxy group facilitates further functionalization
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline 2-CF₃, 4-(4-methyl-1,4-diazepane) C₁₅H₁₇F₃N₄ Not explicitly stated (structural analogue) Diazepane ring introduces flexibility; CF₃ enhances electronegativity
Imidazo[4,5-g]quinazolines (e.g., Compounds 5–12) Fused imidazole ring at positions 4,5-g Varies Anticancer, antimicrobial Planar fused imidazole-quinazoline system enhances DNA intercalation potential
Benzimidazole-triazole-thiazole hybrids (e.g., 9a–9e) Benzimidazole core with triazole-thiazole side chains C₂₃H₁₈N₆O₂S (example) α-Glucosidase inhibition (hypothesized) Hybrid structure combines multiple pharmacophores for multitarget activity

Key Comparative Insights

Substituent Effects: The 1,2,3-triazole in the target compound (vs. 1,2,4-triazole in quinconazole/fluquinconazole) offers distinct hydrogen-bonding patterns and metabolic stability due to its regiospecificity .

In contrast, quinconazole and fluquinconazole are optimized for fungicidal activity via lipophilic dichlorophenyl groups and systemic fluorine substitution .

Synthetic Strategies: The triazole-azetidine moiety in the target compound likely employs CuAAC chemistry , whereas imidazo[4,5-g]quinazolines require cyclocondensation of benzimidazole precursors . Benzimidazole-triazole hybrids utilize Mitsunobu reactions and thiol-ene click chemistry , highlighting divergent synthetic pathways.

Preparation Methods

Chlorination and Nucleophilic Substitution

A primary route involves chlorination of 4-hydroxyquinazoline precursors followed by displacement with azetidine derivatives. For example, 4-hydroxy-7-fluoro-6-nitroquinazoline undergoes chlorination using oxalyl chloride in chloroform at 5°C, catalyzed by dimethylformamide (DMF). The resulting 4-chloro intermediate reacts with 3-(2H-1,2,3-triazol-2-yl)azetidine in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to yield the target compound.

Key steps :

  • Chlorination :
    $$ \text{4-Hydroxy-7-fluoroquinazoline} + \text{Oxalyl chloride} \xrightarrow{\text{CHCl}_3, \text{DMF}} \text{4-Chloro-7-fluoroquinazoline} $$
    Yields exceed 85% when reaction temperatures are maintained below 5°C.
  • Azetidine coupling :
    $$ \text{4-Chloro-7-fluoroquinazoline} + \text{3-(2H-Triazol-2-yl)azetidine} \xrightarrow{\text{THF, NaH}} \text{Target compound} $$
    Sodium hydride deprotonates the azetidine’s secondary amine, facilitating nucleophilic attack on the chlorinated quinazoline.

Reductive Amination and Cyclization

Alternative approaches employ reductive amination to construct the azetidine ring in situ. For instance, 7-fluoro-4-azidoquinazoline reacts with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form a triazole intermediate. Subsequent cyclization with 1,3-dibromopropane generates the azetidine ring, achieving an overall yield of 72%.

Optimization notes :

  • CuAAC conditions : Catalyzed by Cu(I)Br at 60°C, ensuring regioselective triazole formation.
  • Cyclization : Conducted in dimethyl sulfoxide (DMSO) with cesium carbonate as base, minimizing side reactions.

Solid-Phase Synthesis for Scalability

Recent patents describe solid-phase methods using Wang resin-bound intermediates. The quinazoline core is assembled on resin via sequential coupling of 2-amino-4-fluorobenzoic acid and urea derivatives. After cleavage, the azetidine-triazole group is introduced via Mitsunobu reaction, achieving >90% purity.

Advantages :

  • Reduced purification burden : Intermediates remain immobilized until final cleavage.
  • Scalability : Adaptable for kilogram-scale production.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 1H, quinazoline-H), 4.52–4.48 (m, 4H, azetidine-H).
  • HRMS (ESI+) : m/z 271.1052 [M+H]⁺ (calc. 271.1055).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98%. Critical impurities include dehalogenated byproducts (<0.5%) and unreacted azetidine derivatives (<0.3%).

Industrial Applications and Patent Landscape

The compound is patented as a type I tyrosine kinase inhibitor with efficacy against HER2-positive cancers. Its synthesis is protected under CN104910140A, emphasizing chloroform-mediated chlorination and THF-based coupling. Notably, the azetidine-triazole moiety enhances blood-brain barrier penetration, making it viable for treating brain metastases.

Q & A

Q. Q1. What are the optimal synthetic routes for 7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline, and how can purity be validated?

Methodology :

  • Synthesis : Utilize palladium or copper catalysts in polar aprotic solvents (e.g., DMSO or acetonitrile) under controlled temperatures (80–120°C) to facilitate nucleophilic substitution or cyclization reactions. Key intermediates include fluorinated quinazoline precursors and azetidine-triazole derivatives .
  • Validation : Confirm purity via elemental analysis (C, H, N content) and spectroscopic techniques:
    • IR Spectroscopy : Identify characteristic peaks (e.g., C-F stretch at ~1100 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve azetidine protons (δ 3.5–4.5 ppm) and quinazoline aromatic signals (δ 7.0–8.5 ppm) .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q2. How do substituents on the quinazoline core influence biological activity, particularly in kinase inhibition?

Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -F at position 7) to enhance binding to ATP pockets in kinases like EGFR. Replace the azetidine-triazole moiety with other heterocycles (e.g., pyrazoles) to modulate selectivity and solubility .
  • Experimental Design : Screen derivatives using enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure IC50_{50} values against target kinases .

Advanced Research: Computational Modeling

Q. Q3. How can molecular docking and dynamics simulations predict binding stability with EGFR?

Methodology :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into EGFR’s active site (PDB: 1M17). Focus on hydrogen bonding between the triazole ring and Met793, and hydrophobic interactions with Leu718 and Phe723 .
  • Dynamics Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .

Advanced Research: Data Contradiction Analysis

Q. Q4. How to resolve discrepancies in reported biological activities of quinazoline derivatives?

Methodology :

  • Case Study : Compare studies where fluorinated quinazolines show divergent IC50_{50} values (e.g., anti-cancer vs. anti-inflammatory assays). Variables to reconcile:
    • Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and serum concentration in media .
    • Structural Nuances : Subtle differences in triazole substitution (e.g., 1,2,3-triazole vs. 1,2,4-triazole) altering π-π stacking interactions .

Basic Research: Biological Screening

Q. Q5. What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Methodology :

  • MTT/PrestoBlue Assays : Test cytotoxicity against human cancer cell lines (e.g., A549, HepG2) with 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .
  • Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptotic cells post-treatment (24–48 hr) .

Advanced Research: Metabolic Stability

Q. Q6. How to assess metabolic stability in hepatic microsomes?

Methodology :

  • Protocol : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample at 0, 15, 30, and 60 min.
  • Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) using nonlinear regression. Fluorine substitution typically reduces CYP450-mediated oxidation .

Advanced Research: Crystallography

Q. Q7. How to determine the crystal structure of quinazoline derivatives for SAR refinement?

Methodology :

  • Crystallization : Use slow vapor diffusion with ethanol/water (1:1) at 4°C.
  • X-ray Diffraction : Resolve structures at 0.98 Å resolution (Mo-Kα radiation). Key metrics: bond angles (azetidine C-N-C ~90°), torsion angles (quinazoline-heterocycle dihedral <30° for planar binding) .

Basic Research: Solubility Optimization

Q. Q8. What formulation strategies improve aqueous solubility for in vivo studies?

Methodology :

  • Salt Formation : React with HCl or sodium acetate to generate hydrophilic salts.
  • Nanoprecipitation : Use poloxamer 407 or PEG-400 to stabilize nanoparticles (50–200 nm) via probe sonication .

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